

Application Notes and Protocols for Photochemical Reactions in Dodecahedrane Synthesis

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Compound of Interest

Compound Name: Dodecahedrane

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These application notes provide an overview and detailed protocols for key photochemical reactions utilized in the total synthesis of **dodecahedrane**, a molecule of significant interest for its perfect icosahedral symmetry. The following sections detail the photochemical strategies employed in three distinct synthetic routes, with a focus on experimental procedures and quantitative data.

Photochemical Bis-Epimerization and [2+2] Cycloaddition in a Symmetry-Driven Approach

A recent approach to **dodecahedrane** leverages a symmetry-based strategy, wherein photochemical reactions play a crucial role in establishing key stereocenters and constructing the polycyclic framework.^{[1][2]} Two key photochemical transformations are highlighted: a bis-epimerization to create a crucial syn-configured intermediate and an intramolecular [2+2] cycloaddition to form two carbon-carbon bonds of the **dodecahedrane** core.^[3]

Data Presentation

Reaction	Substrate	Product	Wavelength (nm)	Solvent	Time (h)	Yield (%)	Reference
Photochemical Bis-epimerization	anti-ketone 6	syn-ketone 5	300	Acetone	24	20-30	[1]
Intramolecular [2+2] Cycloaddition	Diene 14	Cyclobutane 16	254	Acetone	0.33	Quantitative	[3]

Experimental Protocols

Protocol 1: Photochemical Bis-epimerization of anti-ketone (6) to syn-ketone (5)[1]

- Preparation: In a quartz reaction vessel, dissolve anti-ketone 6 in acetone to a concentration of 0.02 M.
- Degassing: Sparge the solution with dry nitrogen for 30 minutes to remove dissolved oxygen.
- Irradiation: Irradiate the solution with four 5W 300 nm LEDs. Monitor the reaction progress by ^1H NMR spectroscopy.
- Work-up: Upon consumption of the starting material (or when optimal conversion is reached), concentrate the reaction mixture under reduced pressure.
- Purification: Purify the residue by column chromatography on silica gel (pre-treated with 10% AgNO_3) to yield the desired syn-ketone 5. The low yield is in part attributed to the high volatility of the product and starting material.

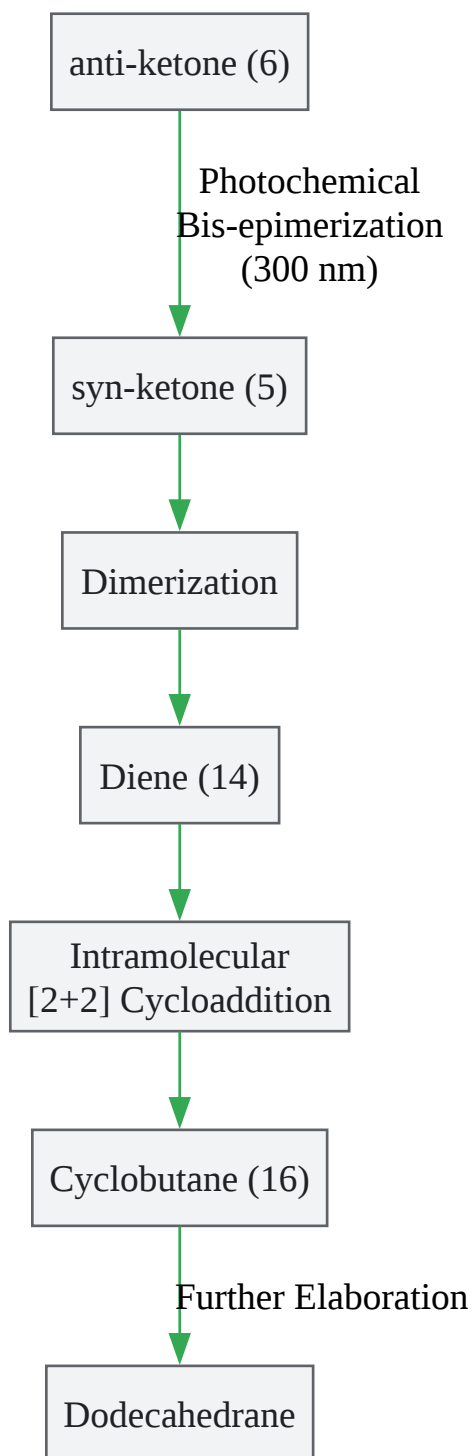
Protocol 2: Intramolecular Photochemical [2+2] Cycloaddition of Diene (14)[3]

- Preparation: Dissolve diene 14 in acetone.

- **Degassing:** It is important to degas the solution prior to irradiation.
- **Irradiation:** Irradiate the solution with 254 nm light in a suitable photochemical reactor. The reaction is reported to proceed to quantitative yield in 20 minutes.
- **Work-up:** After the reaction is complete, remove the solvent under reduced pressure to obtain the cyclobutane product 16.

Visualization

Symmetry-Driven Dodecahedrane Synthesis Workflow



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Caption: Workflow for a symmetry-driven **dodecahedrane** synthesis.

Photocyclization in the Paquette Synthesis of Dodecahedrane

The landmark total synthesis of **dodecahedrane** by Paquette and coworkers features a critical photochemical cyclization step to construct a key pentacyclic intermediate. This transformation proceeds via a Norrish type II-like reaction.

Data Presentation

Reaction	Substrate	Product	Wavelength	Solvent	Temperature (°C)	Yield (%)	Reference
Photocyclization	Aldehyde 12	Cyclopentanol 13	Not specified (Hanovia lamp)	Toluene-ethanol (9:1)	-78	36	

Experimental Protocol

Protocol 3: Photocyclization of Aldehyde (12)

- Preparation: Prepare a solution of aldehyde 12 in a deoxygenated mixture of toluene and ethanol (9:1).
- Reaction Conditions: Cool the solution to -78 °C.
- Irradiation: Irradiate the solution using a Hanovia lamp (specific wavelength and power not detailed in readily available literature). The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC or GC).
- Work-up: After completion of the reaction, concentrate the solvent under reduced pressure.
- Purification: Purify the resulting residue by column chromatography to yield cyclopentanol 13.

Visualization

Key Photochemical Step in Paquette's Dodecahedrane Synthesis

Dichloro diester

Multi-step synthesis

Aldehyde (12)

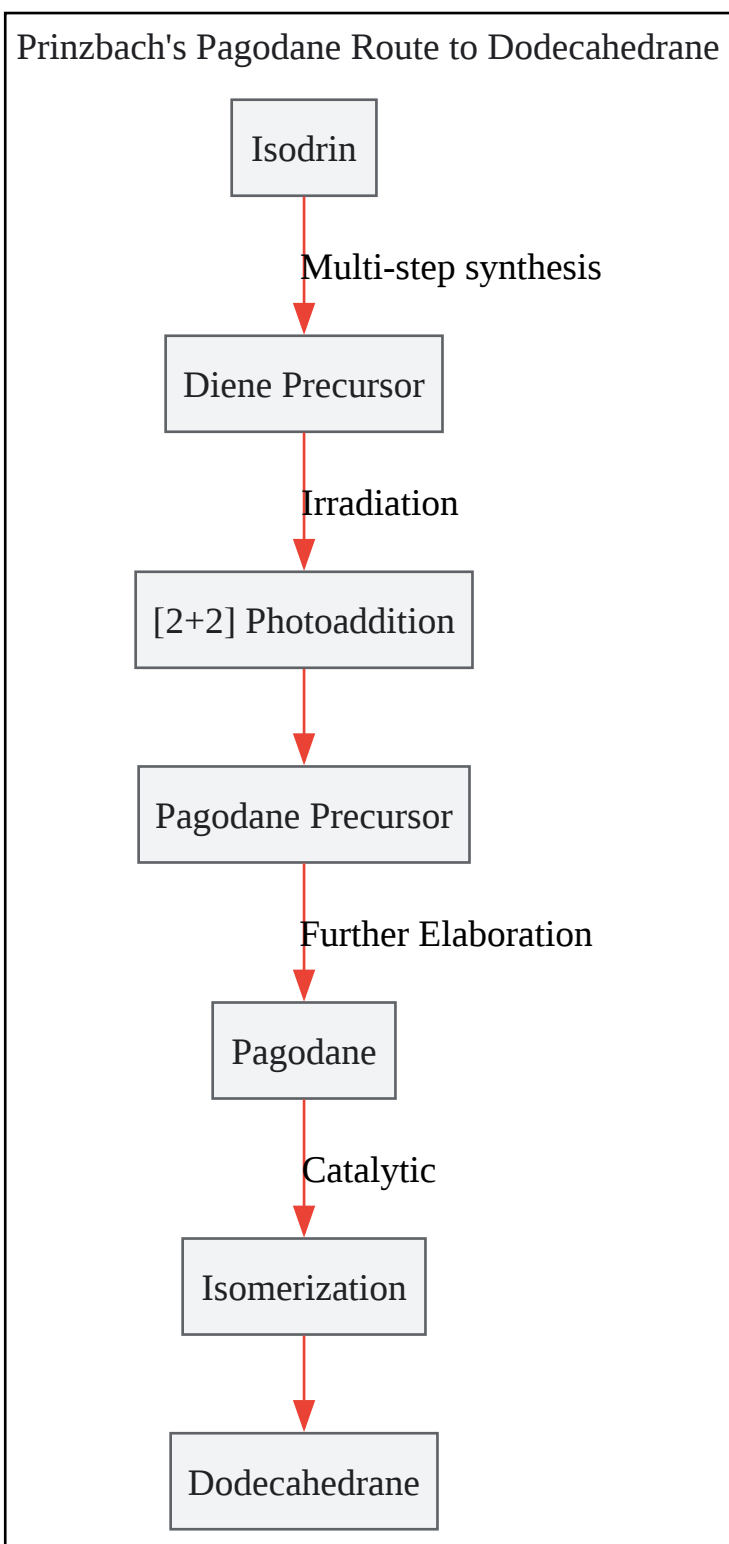
Irradiation
(Toluene-ethanol, -78°C)

Photocyclization

Cyclopentanol (13)

Further Elaboration

Dodecahedrane



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